molecular formula C8H7N3O2 B12842533 5-(Pyridin-2-yl)imidazolidine-2,4-dione

5-(Pyridin-2-yl)imidazolidine-2,4-dione

Cat. No.: B12842533
M. Wt: 177.16 g/mol
InChI Key: KIRJLZYHKDPKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyridin-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both pyridine and imidazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yl)imidazolidine-2,4-dione can be achieved through a multi-step process. One common method involves the condensation of pyridine-2-carboxaldehyde with urea under acidic conditions to form the imidazolidine ring . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the imidazolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the imidazolidine ring.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

5-(Pyridin-2-yl)imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-2-yl)imidazolidine-2,4-dione is unique due to the presence of both pyridine and imidazolidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-pyridin-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C8H7N3O2/c12-7-6(10-8(13)11-7)5-3-1-2-4-9-5/h1-4,6H,(H2,10,11,12,13)

InChI Key

KIRJLZYHKDPKEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2C(=O)NC(=O)N2

Origin of Product

United States

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